molecular formula C19H21BrO2 B12536679 2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one CAS No. 865071-32-5

2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one

Cat. No.: B12536679
CAS No.: 865071-32-5
M. Wt: 361.3 g/mol
InChI Key: SMEKXQANQWLAEL-UHFFFAOYSA-N
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Description

2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one is an organic compound with a complex structure that includes a bromine atom, a tert-butyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-tert-butylphenylmethanol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but lacks the tert-butyl group.

    2-Bromo-1-(4-chlorophenyl)ethan-1-one: Similar structure but has a chlorine atom instead of a methoxy group.

    2-Bromo-1-(4-fluorophenyl)ethan-1-one: Similar structure but has a fluorine atom instead of a methoxy group.

Uniqueness

2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one is unique due to the presence of the tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where steric hindrance or electronic effects are important.

Properties

CAS No.

865071-32-5

Molecular Formula

C19H21BrO2

Molecular Weight

361.3 g/mol

IUPAC Name

2-bromo-1-[4-[(4-tert-butylphenyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C19H21BrO2/c1-19(2,3)16-8-4-14(5-9-16)13-22-17-10-6-15(7-11-17)18(21)12-20/h4-11H,12-13H2,1-3H3

InChI Key

SMEKXQANQWLAEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

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